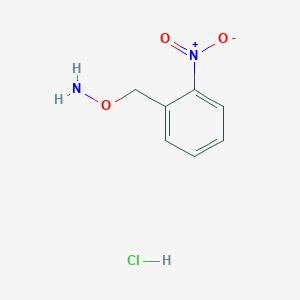

O-(2-nitrobenzyl)hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-[(2-nitrophenyl)methyl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c8-12-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIQHXAETAYODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623945 | |

| Record name | O-[(2-Nitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51572-92-0 | |

| Record name | O-[(2-Nitrophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-(2-nitrobenzyl)hydroxylamine Hydrochloride

This guide provides a comprehensive, technically-grounded protocol for the synthesis of O-(2-nitrobenzyl)hydroxylamine hydrochloride, a valuable reagent in chemical biology and drug development, often utilized for its photocleavable properties. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also understand and troubleshoot it effectively.

Introduction: The Strategic Importance of Photocleavable Linkers

This compound belongs to a class of compounds featuring the 2-nitrobenzyl photolabile protecting group. This moiety is renowned for its ability to be cleaved upon exposure to UV light (typically 300-360 nm), releasing the protected functional group—in this case, an aminooxy group—with high efficiency and orthogonality to many common chemical conditions. This property makes it an invaluable tool for applications requiring spatiotemporal control, such as caged compounds, light-directed synthesis, and targeted drug delivery. The synthesis protocol detailed herein follows a robust and well-established two-step pathway: the alkylation of N-hydroxyphthalimide followed by a controlled acidic hydrolysis to liberate the target compound.

Part 1: Foundational Principles & Reaction Mechanism

The synthesis is logically divided into two primary stages: the formation of a protected intermediate followed by its deprotection. This strategy leverages the stability of the phthalimide group to facilitate purification before revealing the more reactive hydroxylamine functionality.

Stage 1: SN2 Alkylation of N-Hydroxyphthalimide

The first stage involves the formation of an N-O bond via a nucleophilic substitution reaction. N-Hydroxyphthalimide (NHPI) serves as the nucleophile, while 2-nitrobenzyl bromide is the electrophilic alkylating agent. The hydroxyl proton of NHPI is weakly acidic and requires deprotonation by a suitable base to form the significantly more nucleophilic N-hydroxyphthalimide anion. This anion then attacks the benzylic carbon of 2-nitrobenzyl bromide, displacing the bromide leaving group.

The choice of base and solvent is critical for maximizing yield and minimizing side reactions. A non-nucleophilic organic base such as triethylamine (TEA) is often employed to neutralize the HBr generated in situ. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal as they effectively solvate the cationic species without interfering with the nucleophile, thereby accelerating the SN2 reaction rate.

Caption: High-level experimental workflow for the two-stage synthesis.

Part 2: Detailed Experimental Protocol

Mandatory Safety Precautions

All procedures must be conducted inside a certified chemical fume hood. [1]Personal Protective Equipment (PPE), including a lab coat, splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory. [2]

-

2-Nitrobenzyl Bromide: Is a lachrymator and irritant. Avoid inhalation and skin contact.

-

N,N-Dimethylformamide (DMF): Is a reproductive toxin. Handle with extreme care.

-

Hydroxylamine Derivatives: Can be toxic and potentially unstable, especially at elevated temperatures. Avoid heating the final product excessively during drying. * Concentrated Hydrochloric Acid: Is highly corrosive and releases toxic fumes. [1]Handle with appropriate caution.

Materials and Reagents

| Reagent | CAS No. | Mol. Wt. | Notes |

| N-Hydroxyphthalimide | 524-38-9 | 163.13 g/mol | Purity >98% |

| 2-Nitrobenzyl bromide | 3958-60-9 | 216.03 g/mol | Purity >98% |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | Dry, freshly distilled |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 37% aqueous solution |

| Ethanol (EtOH) | 64-17-5 | 46.07 g/mol | Anhydrous and 95% |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Reagent grade |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aqueous solution |

| Brine | 7647-14-5 | 58.44 g/mol | Saturated aqueous NaCl |

| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Anhydrous |

Step-by-Step Synthesis Procedure

Stage 1: Synthesis of N-(2-nitrobenzyloxy)phthalimide

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (8.15 g, 50 mmol).

-

Add anhydrous DMF (100 mL) to dissolve the solid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (7.0 mL, 50 mmol) dropwise to the stirred solution.

-

In a separate beaker, dissolve 2-nitrobenzyl bromide (10.8 g, 50 mmol) in anhydrous DMF (25 mL).

-

Add the 2-nitrobenzyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water. A pale yellow solid should precipitate.

-

Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water (3 x 100 mL) and then with a small amount of cold ethanol.

-

Recrystallize the crude product from hot ethanol to yield N-(2-nitrobenzyloxy)phthalimide as a crystalline solid. Dry the product under vacuum. (Expected yield: ~12-13.5 g, 80-90%).

Stage 2: Synthesis of this compound

-

Suspend the purified N-(2-nitrobenzyloxy)phthalimide (11.92 g, 40 mmol) in 95% ethanol (80 mL) in a 250 mL round-bottom flask.

-

To this suspension, slowly add concentrated hydrochloric acid (40 mL) while stirring. [3]3. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 90-95 °C) using a heating mantle.

-

Maintain the reflux for 3 hours. The suspension should gradually dissolve. After some time, a white precipitate (phthalic acid) may begin to form.

-

After 3 hours, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize the precipitation of phthalic acid.

-

Remove the phthalic acid by vacuum filtration, washing the solid with a small amount of cold ethanol.

-

Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator. This will remove most of the ethanol and some water.

-

The resulting concentrated aqueous solution will contain the crude product. To purify, one can induce crystallization. This can often be achieved by further reducing the volume and adding a co-solvent like isopropanol or by dissolving the crude residue in a minimal amount of hot 2N HCl and allowing it to cool slowly. [3]9. Alternatively, the crude solid obtained after evaporation can be recrystallized from a mixture of ethanol and diethyl ether.

-

Collect the resulting white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. (Expected yield: ~6.5-7.4 g, 80-90%).

Part 3: Data Summary & Characterization

Quantitative Data Summary

| Parameter | Stage 1 | Stage 2 |

| Key Reagent 1 | N-Hydroxyphthalimide (8.15 g, 50 mmol) | N-(2-nitrobenzyloxy)phthalimide (11.92 g, 40 mmol) |

| Key Reagent 2 | 2-Nitrobenzyl bromide (10.8 g, 50 mmol) | Concentrated HCl (40 mL) |

| Solvent(s) | Anhydrous DMF (125 mL) | 95% Ethanol (80 mL) |

| Temperature | 0 °C to Room Temp. | Reflux (~95 °C) |

| Reaction Time | 16 hours | 3 hours |

| Expected Yield | 80-90% | 80-90% |

| Overall Yield | - | 64-81% |

Product Characterization

The identity and purity of the final product, this compound (PubChem CID: 22255723), should be confirmed using standard analytical techniques:

-

Melting Point: Compare with literature values.

-

¹H NMR Spectroscopy: Confirm the presence of the 2-nitrobenzyl group protons and the exchangeable protons of the hydroxylammonium group.

-

¹³C NMR Spectroscopy: Verify the number of unique carbon environments.

-

FT-IR Spectroscopy: Identify characteristic peaks for the N-O, NO₂, and aromatic C-H bonds.

Conclusion

This guide presents a reliable and well-elucidated protocol for the synthesis of this compound. By understanding the causality behind each experimental choice—from the selection of reagents and solvents to the specific conditions for reaction and purification—researchers are equipped to perform this synthesis with a high degree of success and safety. The provided methodology, grounded in fundamental principles of organic chemistry, ensures a self-validating system for producing this critical research chemical.

References

-

Lab Alley. (2022). SAFETY DATA SHEET: Hydrochloric Acid. Retrieved from Lab Alley. [Link]

-

Organic Syntheses. Hydroxylamine Hydrochloride. Coll. Vol. 1, p.318 (1941); Vol. 2, p.42 (1922). [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

ResearchGate. (2015). Is anyone familiar with N-alkyl phthalimide hydrolysis without hydrazine? Retrieved from ResearchGate. [Link]

Sources

O-(2-Nitrobenzyl)hydroxylamine Hydrochloride: A Technical Guide to its Application as a Photocleavable Carbonyl Probe

Abstract

O-(2-nitrobenzyl)hydroxylamine hydrochloride stands as a pivotal reagent at the intersection of synthetic chemistry and chemical biology. It uniquely combines the carbonyl-reactive nature of a hydroxylamine with the photo-labile properties of an ortho-nitrobenzyl group. This bifunctional architecture enables its use as a "caging" agent for aldehydes and ketones, transforming them into stable oxime ethers that can be cleaved with high spatiotemporal precision using UV light. This guide provides an in-depth examination of the core chemistry, mechanism of action, and key applications of this molecule, with a focus on methodologies relevant to researchers in drug development, biomaterials science, and proteomics. We will explore its role in the chemoselective functionalization of surfaces, the spatiotemporal control of bioactive molecules, and as a versatile protecting group in organic synthesis. Detailed protocols, quantitative performance data, and safety guidelines are provided to equip scientists with the practical knowledge required for successful implementation.

Introduction: The Power of Spatiotemporal Control with Light

In the intricate landscape of biological systems and complex chemical syntheses, the ability to control reactions in both time and space is paramount. "Caged" compounds, molecules whose bioactivity is masked by a photolabile protecting group, offer an elegant solution to this challenge.[1] By using light as an external, non-invasive trigger, researchers can initiate biological processes or chemical transformations with a precision that is difficult to achieve with conventional reagents.[2][3]

The ortho-nitrobenzyl (oNB) group is one of the most widely utilized and well-characterized photocleavable moieties.[4][5] Upon irradiation with UV light, typically around 365 nm, the oNB cage undergoes a rapid and efficient intramolecular rearrangement, leading to the cleavage of its covalent bond to a target molecule.[4][6] This process is generally biocompatible and its byproducts are often benign.[4]

This compound leverages this powerful photochemical trigger by attaching the oNB group to a hydroxylamine moiety. Hydroxylamines are highly effective nucleophiles for reacting with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages.[7][8] The resulting molecule is, therefore, a powerful tool for the following core function: the light-reversible caging of carbonyls . This capability has unlocked advanced applications ranging from creating patterned biomaterials to controlling the release of carbonyl-containing drugs.[1][9]

Core Chemistry and Mechanism of Action

The utility of this compound is rooted in two fundamental chemical transformations: the formation of an oxime ether (the "caging" step) and its subsequent photocleavage (the "uncaging" step).

Oximation: Caging the Carbonyl

The reaction of O-(2-nitrobenzyl)hydroxylamine with an aldehyde or ketone is a classic condensation reaction that yields an O-substituted oxime.[8] The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to form the stable C=N double bond of the oxime ether. The reaction is typically carried out under mild acidic or neutral conditions.

The choice of this reaction is strategic. Oximes are generally stable to a wide range of chemical conditions, making them robust protecting groups during subsequent experimental steps.[8][10] This stability is crucial for applications where the caged molecule must endure various treatments before the final light-triggered release.

Photocleavage: Releasing the Carbonyl

The defining feature of the ortho-nitrobenzyl group is its ability to undergo photochemical cleavage. The mechanism, initiated by the absorption of a UV photon, proceeds through a well-established intramolecular pathway.[6]

-

Photoexcitation: Upon absorbing UV light (~365 nm), the nitro group is excited to an n-π* triplet state.

-

Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

-

Rearrangement and Cleavage: This intermediate undergoes rearrangement and cyclization, ultimately leading to the cleavage of the benzylic carbon-oxygen bond.

-

Product Formation: The cleavage releases the original hydroxylamine, which rapidly hydrolyzes to regenerate the free carbonyl compound and produces 2-nitrosobenzaldehyde as a byproduct.[4]

This process is highly efficient and occurs under neutral, physiological conditions, avoiding the need for harsh chemical reagents that could damage sensitive biomolecules.

Figure 1: The photocleavage mechanism of the o-nitrobenzyl group.

Key Applications and Methodologies

The ability to cage and release carbonyls with light has been exploited in several high-impact research areas.

Chemoselective Functionalization of Biomaterials

A powerful application is the creation of patterned surfaces for guiding cell growth or immobilizing biomolecules.[1] By functionalizing a biomaterial surface with O-(2-nitrobenzyl)hydroxylamine, the entire surface becomes inert. Subsequently, a photomask can be used to irradiate specific regions, "uncaging" carbonyl groups only in the illuminated areas. These newly available carbonyls can then be used as chemical handles for the covalent attachment of other molecules, such as peptides containing an aminooxy or hydrazide group.

Figure 2: Workflow for photocontrolled functionalization of a biomaterial.

Experimental Protocol: Photocleavable Functionalization of an Amine-Coated Surface

This protocol describes a general method for modifying an amine-functionalized surface (e.g., a glass slide or polymer scaffold treated with aminopropylsilane) to create a patterned, bioactive interface.

-

Linker Preparation:

-

To utilize the amine-reactivity of the surface, O-(2-nitrobenzyl)hydroxylamine must first be derivatized with a bifunctional crosslinker, such as N-Hydroxysuccinimide (NHS) ester of a dicarboxylic acid (e.g., succinic anhydride followed by NHS activation). This creates an amine-reactive handle on the hydroxylamine reagent while preserving the photocleavable and carbonyl-reactive functionalities.

-

-

Surface Caging:

-

Immerse the amine-functionalized substrate in a solution of the NHS-activated linker (e.g., 10 mM in anhydrous DMF with a non-nucleophilic base like DIEA) for 2-4 hours at room temperature.

-

Rinse the substrate thoroughly with DMF, followed by ethanol and deionized water to remove any non-covalently bound linker. Dry the substrate under a stream of nitrogen. At this stage, the surface is fully caged and non-adhesive.

-

-

Photopatterning:

-

Place a photomask with the desired pattern directly onto the functionalized surface.

-

Expose the substrate to UV light (365 nm) through the mask. The required exposure time and intensity will depend on the quantum yield of the specific linker but typically ranges from 5 to 15 minutes.

-

Causality Check: The duration of UV exposure is critical. Insufficient exposure will result in incomplete uncaging and low subsequent ligation efficiency. Overexposure can potentially damage the substrate or surrounding molecules. Calibration experiments are recommended.

-

-

Chemoselective Ligation:

-

Immediately after irradiation, immerse the patterned substrate in a solution containing the molecule to be attached (e.g., 1-5 mM of a hydrazide- or aminooxy-modified peptide, such as GRGDS-hydrazide for cell adhesion) in a suitable buffer (e.g., PBS at pH 6.5-7.0).

-

Allow the ligation reaction to proceed for 2-6 hours at room temperature or overnight at 4°C.

-

Trustworthiness Check: This step is self-validating. The ligation reaction is highly specific ("chemoselective") and will only occur on the irradiated, carbonyl-exposed areas. Non-irradiated areas serve as an internal negative control.

-

-

Final Wash and Analysis:

-

Rinse the substrate extensively with buffer and deionized water to remove unbound molecules.

-

The patterned surface is now ready for use (e.g., cell culture) or analysis via techniques like fluorescence microscopy (if a fluorescent peptide was used) or X-ray photoelectron spectroscopy (XPS) to confirm the change in surface chemistry.

-

Applications in Proteomics and Drug Delivery

In proteomics, hydroxylamine hydrochloride is used to cleave certain cross-linkers or remove unwanted modifications from peptides.[11][12][13] While this compound is not directly used for this purpose, its principle is applied in photocleavable linkers for affinity purification. A protein of interest can be captured on a solid support via an oxime linkage, and after washing away contaminants, released gently by UV irradiation.

In drug delivery, if a therapeutic agent contains a critical carbonyl group, it can be caged with the o-nitrobenzyl group to create a light-activated prodrug.[9] This allows the drug to remain inactive until it reaches a target tissue, where focused light can trigger its release, minimizing systemic toxicity.[9]

Quantitative Data and Performance Characteristics

The efficiency of the photocleavage reaction is a critical parameter for experimental design. It is influenced by the wavelength of light, light intensity, and the chemical structure of the linker.[4]

| Parameter | Typical Value | Significance & Rationale |

| Cleavage Wavelength | ~365 nm | This wavelength is often chosen because it is in the near-UV range, which is generally less damaging to biological samples than shorter UV wavelengths.[6] |

| Quantum Yield (Φ) | 0.01 - 0.07 | Represents the efficiency of the photochemical reaction (molecules reacted per photon absorbed).[4] While seemingly low, this is sufficient for most applications and can be compensated for with light intensity or exposure time. |

| Cleavage Efficiency | >80% in <10 min | Under typical laboratory conditions (e.g., 3.5 mW/cm² at 365 nm), cleavage is rapid and proceeds to high completion, ensuring effective uncaging. |

| Solvents | Aqueous buffers, polar organic solvents | The reaction proceeds well in a variety of solvents, making it adaptable to both biological and synthetic chemistry contexts. |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its parent compound, hydroxylamine hydrochloride.

-

Hazard Class: The parent compound, hydroxylamine hydrochloride, is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[14][15] It may also be corrosive to metals. The nitrobenzyl derivative should be handled with similar care.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[14][15] Work in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[16] The material can be light and moisture sensitive.[16][17]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[16]

Conclusion and Future Outlook

This compound is a sophisticated chemical tool that provides researchers with precise, light-mediated control over carbonyl chemistry. Its ability to form stable, reversible linkages has established it as a valuable reagent in the fields of biomaterials, chemical biology, and organic synthesis. The methodologies described herein demonstrate its practical utility in creating complex, functional systems with high degrees of spatial and temporal control.

Future advancements may focus on developing similar linkers with improved quantum yields or shifting the activation wavelength further into the visible or near-infrared spectrum to increase tissue penetration and reduce potential phototoxicity in biological applications. As the demand for precision in science continues to grow, the strategic use of photocleavable reagents like this compound will undoubtedly play an expanding role in enabling next-generation discoveries.

References

- Benchchem. (n.d.). Application Notes and Protocols: Photocleavable Azide Linkers in Chemical Biology.

- A. D. T. G. et al. (2014). A Two-Photon-Photocleavable Linker for Triggering Light-Induced Strand Breaks in Oligonucleotides. ACS Chemical Biology.

- K. M. S. et al. (2010). A photocleavable linker for the chemoselective functionalization of biomaterials.

- (2019). Cleavable linkers in chemical biology. Request PDF.

- K. S. A. et al. (2017).

- (1991). reaction in oximes of. Journal of the Indian Chemical Society.

- S. C. et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. NIH.

- Chem-Impex. (n.d.). O-(4-Nitrobenzyl)hydroxylamine hydrochloride.

- A. S. et al. (2021).

- Wikipedia. (n.d.). Oxime.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride.

- (2020). An efficient one pot synthesis of oxime by classical method.

- Organic Syntheses. (n.d.). 1. Procedure.

- Fisher Scientific. (2025). SAFETY DATA SHEET - o-(4-Nitrobenzyl)hydroxylamine hydrochloride.

- G-Biosciences. (n.d.). Hydroxylamine·HCl.

- Thermo Fisher Scientific. (n.d.). CAS RN | 2687-43-6.

- Fisher Scientific. (n.d.). Hydroxylamine•HCl.

- Patel, V. (2025). New chemical strategy boosts accuracy in proteomics. ASBMB Today.

- Ricca Chemical Company. (2025). Safety Data Sheet.

- Lab Alley. (2025). SAFETY DATA SHEET - Hydroxylamine Hydrochloride.

- MedChemExpress. (2025). O-(4-Nitrobenzyl)hydroxylamine hydrochloride-SDS.

- Gnee Chemical Co. (n.d.). CAS:2086-26-2 | O-(4-Nitrobenzyl)hydroxylamine Hydrochloride.

- MedChemExpress. (n.d.). O-(4-Nitrobenzyl)hydroxylamine hydrochloride | Biochemical Assay Reagents.

- R. S. et al. (2000). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.

- J. K. et al. (2006).

- J&K Scientific. (n.d.). O-(4-Nitrobenzyl)hydroxylamine hydrochloride | 2086-26-2.

- PubChem. (n.d.). This compound.

- (n.d.). High Purity O-(4-Nitrobenzyl)hydroxylamine Hydrochloride Manufacturer and Supplier.

- W. L. et al. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.

- Sigma-Aldrich. (n.d.). O-(4-Nitrobenzyl)hydroxylamine = 98.5 AT 2086-26-2.

- K. J. et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters.

- S. A. M. et al. (2016).

- Z. L. et al. (2008).

- D. Y. et al. (2024). Removal of NHS-labelling by-products in Proteomic Samples.

- Sigma-Aldrich. (n.d.). O-(4-Nitrobenzoyl)hydroxylamine 98 , = 97.5 HPLC 35657-36-4.

- B. Y. et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. PMC - NIH.

Sources

- 1. A photocleavable linker for the chemoselective functionalization of biomaterials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. seas.upenn.edu [seas.upenn.edu]

- 7. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxime - Wikipedia [en.wikipedia.org]

- 9. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. New chemical strategy boosts accuracy in proteomics [asbmb.org]

- 13. researchgate.net [researchgate.net]

- 14. riccachemical.com [riccachemical.com]

- 15. media.laballey.com [media.laballey.com]

- 16. fishersci.com [fishersci.com]

- 17. gneechem.com [gneechem.com]

An In-depth Technical Guide to O-(2-nitrobenzyl)hydroxylamine Hydrochloride: Properties, Mechanisms, and Applications

Introduction

O-(2-nitrobenzyl)hydroxylamine hydrochloride is a specialized chemical reagent that holds significant value in the fields of organic synthesis, chemical biology, and drug development. Its core utility stems from the presence of the 2-nitrobenzyl group, a well-established photolabile protecting group, often referred to as a "photocage." This functionality allows for the controlled release of the hydroxylamine moiety—or any molecule conjugated to it—upon irradiation with near-UV light. This ability to initiate a chemical reaction with spatial and temporal precision using a traceless light-based reagent makes it an invaluable tool for researchers.

This guide provides an in-depth examination of the chemical properties, core reactivity, and practical applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage photocleavable chemistry in their work, from fundamental studies of biological processes to the design of advanced drug delivery systems.

Core Chemical and Physical Properties

This compound is a salt, typically appearing as a crystalline solid. Its properties are dictated by the combination of the photoreactive 2-nitrobenzyl group and the nucleophilic hydroxylamine, rendered as a stable hydrochloride salt.

| Property | Data | Source |

| Chemical Formula | C₇H₉ClN₂O₃ | [1] |

| Molecular Weight | 204.61 g/mol | [1] |

| CAS Number | 51572-92-0 | [1] |

| Appearance | Off-white to light yellow crystalline powder | [2][3] |

| Melting Point | The related para-isomer melts at ~215 °C with decomposition. The ortho-isomer is expected to have a similar decomposition profile. | [4][5] |

| Solubility | Soluble in water and polar organic solvents like DMSO and Methanol. | [2][4] |

| Storage | Stable under normal conditions. It is light-sensitive and potentially hygroscopic. Store in a dry, cool, well-ventilated place in a tightly sealed container. | [6] |

Reactivity and the Photocleavage Mechanism

The defining characteristic of O-(2-nitrobenzyl)hydroxylamine is its ability to undergo photocleavage. The process is initiated by the absorption of a photon (typically in the 300-365 nm range), which triggers an intramolecular hydrogen abstraction, leading to the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[7][8]

The Norrish Type II Mechanism

The cleavage of the 2-nitrobenzyl group follows a well-established photochemical pathway known as the Norrish Type II reaction.[9] The key steps are as follows:

-

Photoexcitation : Upon absorption of UV light (λ ≈ 320-365 nm), the nitro group is promoted to an excited diradical state.[9]

-

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH₂- group). This is the rate-determining step.

-

Intermediate Formation : This hydrogen transfer results in the formation of an aci-nitro intermediate.[10]

-

Cyclization and Rearrangement : The aci-nitro intermediate undergoes rapid rearrangement and cyclization.

-

Cleavage : The cyclic intermediate collapses, cleaving the C-O bond and releasing the hydroxylamine cargo. The 2-nitrobenzyl moiety is converted into 2-nitrosobenzaldehyde.[9]

This mechanism is highly efficient and proceeds cleanly, which is critical for biological applications where side products can be problematic.[8]

Caption: A typical experimental workflow using a photocleavable compound.

Experimental Protocol: Photocleavage and Analysis

This protocol provides a general methodology for the photocleavage of a substrate linked via the 2-nitrobenzyl group, followed by analysis.

Objective: To cleave a 2-nitrobenzyl-protected molecule and verify the release of the cargo.

Materials:

-

Solution of the 2-nitrobenzyl-caged compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

UV lamp with an emission maximum around 340-365 nm (e.g., a handheld UV lamp or a dedicated photoreactor).

-

Quartz cuvette or microplate.

-

HPLC system with a UV detector.

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Methodology:

-

Sample Preparation : Prepare a solution of the caged compound at a known concentration (e.g., 10-100 µM) in the chosen buffer. Prepare a control sample that will not be irradiated.

-

Irradiation :

-

Place the sample in the quartz cuvette or plate.

-

Expose the sample to UV light (e.g., 340 nm or 365 nm) at a fixed distance and power. [11] * Irradiation times can vary from a few minutes to an hour depending on the quantum yield of the compound and the light intensity. [12]It is recommended to perform a time-course experiment (e.g., collecting aliquots at 0, 5, 15, 30, and 60 minutes) to determine the optimal exposure time.

-

Keep the control sample in the dark under identical conditions.

-

-

Analysis by HPLC :

-

Inject the irradiated and control samples onto an appropriate HPLC column (e.g., C18 reverse-phase).

-

Monitor the elution profile using a UV detector. The cleavage will be indicated by the disappearance of the peak corresponding to the starting material and the appearance of new peaks for the released cargo and the 2-nitrosobenzaldehyde byproduct.

-

Quantify the extent of cleavage by integrating the peak areas. [8]4. Analysis by Mass Spectrometry :

-

Analyze the irradiated sample to confirm the identity of the cleavage products.

-

The expected mass of the released cargo and the byproduct should be observed, confirming the success of the photocleavage reaction. [8][11]

-

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care.

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Handling : Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling. [6][13]* Hazards : This compound is a hydroxylamine derivative. Hydroxylamine and its salts can be skin and respiratory irritants. [14][15]The material is light-sensitive, and prolonged exposure to light should be avoided during storage and handling to prevent degradation. [6]* Storage : Keep the container tightly closed in a dry, cool, and dark place. It is incompatible with strong oxidizing agents and strong bases. [6]* Disposal : Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains. [6]

References

-

Wikipedia. Photolabile protecting group. [Link]

-

Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

-

Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences. [Link]

-

ResearchGate. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. [Link]

-

Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]

-

Organic Syntheses. Procedure - Hydroxylamine hydrochloride. [Link]

-

Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. [Link]

-

ChemBK. O-(4-nitrobenzyl)hydroxylammonium hydrochloride. [Link]

-

The Royal Society of Chemistry. Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. [Link]

-

Sciencemadness.org. Hydroxylamine HCl synthesis question. [Link]

-

Wang, Z., et al. (2020). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Reaction Chemistry & Engineering. [Link]

-

DC Fine Chemicals. Hydroxylamine hydrochloride: Discover its potential. [Link]

-

ResearchGate. Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products. [Link]

-

Chemindustry. O-(4-Nitrobenzyl)hydroxylamine hydrochloride. [Link]

-

Lee, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]

-

PubChem. N-benzylhydroxylamine hydrochloride. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. This compound | C7H9ClN2O3 | CID 22255723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy O-(4-Nitrobenzyl)hydroxylamine hydrochloride | 2086-26-2 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. guidechem.com [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. media.laballey.com [media.laballey.com]

- 14. riccachemical.com [riccachemical.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

The Core Mechanism of O-(2-nitrobenzyl)hydroxylamine Hydrochloride: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action for O-(2-nitrobenzyl)hydroxylamine hydrochloride, a cornerstone photolabile protecting group. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing its function, offering both theoretical understanding and practical insights for its application.

Introduction: The Power of Light in Chemical Control

In the intricate landscape of chemical and biological research, the ability to control reactions with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for achieving this control. By masking the function of a molecule until its release is triggered by light, PPGs offer a non-invasive and highly specific method for initiating biological processes or chemical reactions.

This compound belongs to the well-established family of 2-nitrobenzyl-based PPGs. This particular compound serves as a photocleavable precursor to hydroxylamine, a versatile nucleophile and reducing agent with broad applications in chemistry and biology. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it particularly suitable for biological applications. This guide will dissect the intricate photochemical mechanism that underpins its utility.

The Photochemical Heart: Unveiling the 2-Nitrobenzyl Cleavage Mechanism

The defining characteristic of this compound is its susceptibility to ultraviolet (UV) light, typically in the range of 300-365 nm.[1] Upon absorption of a photon, the 2-nitrobenzyl group undergoes a series of intramolecular rearrangements, culminating in the release of the protected hydroxylamine and the formation of a 2-nitrosobenzaldehyde byproduct. This process can be understood through the following key steps:

Step 1: Photoexcitation and Intramolecular Hydrogen Abstraction

The process is initiated by the absorption of a photon by the 2-nitrobenzyl chromophore. This elevates the molecule to an excited electronic state. In this excited state, the nitro group is able to abstract a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.

Step 2: Formation of a Cyclic Intermediate

The highly unstable aci-nitro intermediate rapidly undergoes cyclization. The oxygen atom of the hydroxyl group of the aci-nitro species attacks the benzylic carbon, forming a five-membered ring intermediate.

Step 3: Rearrangement and Cleavage

This cyclic intermediate is also short-lived and undergoes a rearrangement. This rearrangement leads to the cleavage of the C-O bond, releasing the hydroxylamine molecule.

Step 4: Formation of the Byproduct

Concurrently with the release of hydroxylamine, the remaining part of the molecule rearranges to form the byproduct, 2-nitrosobenzaldehyde.

The overall photochemical reaction is illustrated in the diagram below:

Caption: The photocleavage mechanism of O-(2-nitrobenzyl)hydroxylamine.

Quantitative Aspects of Photocleavage

The efficiency of the photocleavage process is a critical parameter for experimental design. Two key quantitative metrics are the molar extinction coefficient (ε) and the quantum yield (Φ).

| Parameter | Description | Typical Values for 2-Nitrobenzyl Derivatives |

| Molar Extinction Coefficient (ε) | A measure of how strongly a chemical species absorbs light at a given wavelength. | 1,000 - 5,000 M⁻¹cm⁻¹ at ~350 nm |

| Quantum Yield (Φ) | The number of molecules undergoing a specific photoreaction for each photon absorbed. | 0.1 - 0.8[2] |

Experimental Protocols: A Practical Guide to Photocleavage

The successful application of this compound hinges on a well-designed experimental protocol. The following provides a general framework that can be adapted to specific research needs.

Preparation of Stock Solutions

This compound is typically a crystalline solid. Stock solutions should be prepared in a suitable solvent, such as water or a buffer compatible with the experimental system. It is advisable to prepare fresh solutions and protect them from light to prevent premature cleavage.

Irradiation Setup

A UV lamp with an emission maximum around 365 nm is commonly used for the photocleavage of 2-nitrobenzyl compounds.[1] The intensity and duration of irradiation are critical parameters that must be optimized.

Step-by-Step Irradiation Protocol:

-

Sample Preparation: Prepare the sample containing this compound in a UV-transparent vessel (e.g., quartz cuvette or microplate).

-

Light Source: Position the UV lamp at a fixed distance from the sample to ensure consistent irradiation. The use of a filter to select the desired wavelength range is recommended.

-

Irradiation: Expose the sample to UV light for a predetermined duration. The optimal time should be determined empirically by monitoring the release of hydroxylamine or the disappearance of the starting material.

-

Monitoring: The progress of the photoreaction can be monitored using various analytical techniques, such as UV-Vis spectroscopy (disappearance of the 2-nitrobenzyl absorbance), HPLC, or by a functional assay for the released hydroxylamine.

The following diagram illustrates a typical experimental workflow:

Caption: A generalized workflow for a photocleavage experiment.

Managing Byproducts: A Key to Clean Experiments

A critical consideration in the use of 2-nitrobenzyl-based PPGs is the generation of the 2-nitrosobenzaldehyde byproduct. This aldehyde can be reactive and may interfere with the biological or chemical system under investigation. In sensitive applications, the inclusion of a "scavenger" molecule to react with and neutralize the aldehyde byproduct is recommended. Common scavengers include compounds with hydrazide or aminooxy functionalities.

Conclusion: A Versatile Tool for On-Demand Chemistry

This compound stands as a powerful tool in the arsenal of chemists and biologists. Its ability to release hydroxylamine with high spatiotemporal control upon UV irradiation opens up a vast array of applications, from the controlled reduction of disulfide bonds in proteins to the site-specific modification of biomolecules. A thorough understanding of its photochemical mechanism, coupled with careful experimental design, will undoubtedly continue to fuel innovation in drug delivery, materials science, and fundamental biological research.

References

-

Karpen, J. W., et al. (1995). Synthesis and Characterization of Photolabile O-Nitrobenzyl Derivatives of Urea. Biochemistry, 34(2), 546-553. [Link]

-

Kim, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(16), 4257-4261. [Link]

Sources

A Technical Guide to the Solubility Profiling of O-(2-nitrobenzyl)hydroxylamine Hydrochloride for Pharmaceutical and Research Applications

Abstract

O-(2-nitrobenzyl)hydroxylamine hydrochloride is a key reagent in synthetic chemistry, finding applications in the development of novel therapeutics and analytical probes. A thorough understanding of its solubility is paramount for researchers, scientists, and drug development professionals to ensure reproducible reaction kinetics, successful formulation design, and meaningful biological evaluation. This guide provides a comprehensive framework for determining and understanding the solubility of this compound. In the absence of extensive published quantitative data, this document serves as both a repository of known qualitative information and a detailed procedural manual for generating robust, reliable solubility profiles in a laboratory setting. We will explore the theoretical underpinnings of its solubility, present a validated experimental protocol for its determination, and discuss the critical factors that influence this fundamental physicochemical property.

Introduction: The Critical Role of Solubility

In the fields of drug discovery and chemical synthesis, solubility is not merely a physical constant; it is a critical determinant of a compound's utility. For a reagent like this compound, which serves as an intermediate in pharmaceutical synthesis, poor solubility can lead to challenges in reaction setup, purification, and scale-up.[1] In the context of drug development, the aqueous solubility of a final active pharmaceutical ingredient (API) directly influences its formulation possibilities and, ultimately, its bioavailability.

Physicochemical Profile and Predicted Solubility

This compound is a hydrochloride salt, a structural feature that immediately suggests a degree of solubility in polar solvents.

-

Molecular Formula: C₇H₉ClN₂O₃[2]

-

Appearance: Typically an off-white to light yellow crystalline powder, similar to its 4-nitro isomer.[5]

-

Structural Features Influencing Solubility:

-

Hydroxylamine Hydrochloride Moiety: This ionic salt group is highly polar and is expected to interact favorably with polar solvents like water, methanol, and ethanol through ion-dipole interactions.

-

2-Nitrobenzyl Group: This aromatic, non-polar moiety will contribute to solubility in organic solvents. The presence of the nitro group adds polarity, which may enhance solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

-

Based on these features, we can predict the following qualitative solubility behavior:

-

High Solubility: Expected in highly polar protic solvents (e.g., water, methanol) due to the hydrochloride salt form.

-

Moderate to High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) that can solvate both the ionic and organic parts of the molecule.

-

Low Solubility: Expected in non-polar solvents (e.g., hexane, toluene) where the energetic cost of breaking the crystal lattice is not compensated by favorable solvent-solute interactions.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a rigorous and systematic approach is required. The following protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.[6][7] This protocol incorporates best practices to ensure data accuracy and reproducibility.[8]

Materials and Equipment

-

This compound (ensure high purity, >98%)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, Methanol, Ethanol, DMSO) of analytical grade

-

Analytical balance (4-decimal place)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Vortex mixer and/or sonicator

-

Syringe filters (0.22 µm, ensure solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Calibrated pH meter

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or Methanol).

-

From the stock solution, create a series of calibration standards of known concentrations.

-

Rationale: These standards are essential for creating a calibration curve to accurately quantify the concentration of the compound in the saturated solutions.

-

-

Sample Preparation (The Shake-Flask Method):

-

Add an excess amount of this compound to a pre-determined volume (e.g., 2 mL) of the test solvent in a glass vial. An excess is critical to ensure that a saturated solution is formed, which can be visually confirmed by the presence of undissolved solid.[7]

-

Rationale: Establishing equilibrium between the dissolved and undissolved states is the core principle of determining thermodynamic solubility.[6]

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued and equilibrium has been reached.

-

Rationale: Solubility is a thermodynamic equilibrium property. Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.[6] Mechanical agitation (shaking, vortexing) increases the surface area of the solid, accelerating the rate at which equilibrium is achieved.[9]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the controlled temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Rationale: This step is critical to separate the saturated liquid phase from the undissolved solid.[8] Failure to do so will result in an overestimation of solubility. Centrifugation followed by supernatant collection is an alternative to filtration.

-

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the saturated solution by interpolating its response from the calibration curve, remembering to account for the dilution factor.

-

Self-Validation and Trustworthiness

-

Time to Equilibrium: Confirm equilibrium by ensuring that concentrations measured at successive time points (e.g., 24 vs. 48 hours) are statistically identical.

-

Purity Analysis: Use a stability-indicating method like HPLC to confirm that the compound has not degraded during the equilibration period.

-

Mass Balance: After the experiment, the remaining solid can be recovered, dried, and weighed to perform a mass balance calculation, further validating the result.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

All experimentally determined solubility data should be recorded systematically. The following table provides a template for organizing your results, facilitating easy comparison across different conditions.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (Molar, M) | Method of Analysis | Notes |

| Deionized Water | 25 | Experimental Value | Calculated Value | HPLC-UV | pH of saturated solution: X.X |

| 0.1 M HCl | 25 | Experimental Value | Calculated Value | HPLC-UV | |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | HPLC-UV | |

| Methanol | 25 | Experimental Value | Calculated Value | HPLC-UV | |

| Ethanol | 25 | Experimental Value | Calculated Value | HPLC-UV | |

| DMSO | 25 | Experimental Value | Calculated Value | HPLC-UV | Hygroscopic solvent used |

| Deionized Water | 37 | Experimental Value | Calculated Value | HPLC-UV | pH of saturated solution: Y.Y |

| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value | HPLC-UV |

Key Factors Influencing Solubility

Understanding the factors that control solubility allows for its rational modulation.

The Impact of pH

As a hydrochloride salt of a hydroxylamine derivative, O-(2-nitrobenzyl)hydroxylamine is expected to exhibit significant pH-dependent solubility in aqueous media.

-

Low pH (Acidic): In acidic solutions (e.g., 0.1 M HCl), the compound will be fully protonated and exist in its salt form. This is the common ion effect, which should lead to maximum aqueous solubility.

-

High pH (Basic): As the pH increases, the hydroxylamine moiety will be deprotonated, leading to the precipitation of the less soluble free base. This transition typically occurs around the pKa of the conjugate acid.

Solvent Selection Logic

The choice of solvent is critical for both reaction chemistry and formulation. A logical approach to solvent screening is essential.

Caption: Logical Flow for Solvent Solubility Screening.

Conclusion

While published quantitative solubility data for this compound is sparse, its physicochemical properties suggest a favorable profile in polar solvents. This guide provides the scientific rationale and a detailed, validated experimental protocol for researchers to determine this crucial parameter with confidence. By systematically applying the shake-flask method and considering the influence of factors like pH and temperature, drug development professionals and synthetic chemists can generate the high-quality data needed to accelerate their research, optimize reaction conditions, and enable rational formulation design.

References

- Determination of Solubility Class. (n.d.). Source not specified.

- CAS 2086-26-2: Hydroxylamine, O-[(4-nitrophenyl)methyl]-, hydrochloride (1:1). (n.d.). CymitQuimica.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences.

- Determining the water solubility of difficult-to-test substances: A tutorial review. (n.d.). Source not specified.

- This compound. (n.d.). PubChem.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019).

- Safety Data Sheet for this compound. (2025). Sigma-Aldrich.

- O-(4-Nitrobenzyl)hydroxylamine hydrochloride. (n.d.). Chem-Impex.

- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (n.d.). MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H9ClN2O3 | CID 22255723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2086-26-2: Hydroxylamine, O-[(4-nitrophenyl)methyl]-, … [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

O-(2-nitrobenzyl)hydroxylamine hydrochloride CAS number

An In-Depth Technical Guide to O-(2-nitrobenzyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional chemical tool of significant interest in modern drug development, chemical biology, and materials science. Its unique architecture combines a photolabile 2-nitrobenzyl group with a versatile hydroxylamine moiety, enabling the light-mediated release of conjugated molecules. This guide provides a comprehensive overview of its chemical properties, the underlying mechanisms of its dual functionality, and its practical applications. We will delve into the principles of photocleavage and oxime bioconjugation, present detailed experimental protocols, and discuss the strategic advantages of this reagent in creating "caged" compounds, developing advanced drug delivery systems, and modifying surfaces with spatiotemporal control.

Core Compound Identification and Properties

This compound is the ortho-substituted isomer of the more commonly documented para-substituted variant. The positioning of the nitro group at the ortho position is critical for its efficient photocleavage properties.

CAS Number: 51572-92-0[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉ClN₂O₃ | [1] |

| Molecular Weight | 204.61 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline powder | [2] |

| Melting Point | 212-218 °C (decomposes) (Value for para-isomer) | [2] |

| Synonyms | 1-[(aminooxy)methyl]-2-nitrobenzene hydrochloride | [1] |

| Storage Conditions | Store at 2-8 °C, protected from light and moisture | [2][3] |

The Pillar of Functionality: The 2-Nitrobenzyl Group

The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups in organic synthesis and chemical biology.[4][5] Its ability to be cleaved with high efficiency by near-UV light provides a powerful method for controlling molecular activity in a "traceless" manner, as no chemical reagents are required for deprotection.[5]

Mechanism of Photocleavage

The cleavage of the 2-nitrobenzyl ether linkage proceeds through a Norrish Type II-like intramolecular rearrangement upon UV irradiation (typically 340-365 nm).[4][5][6]

The process can be summarized in the following steps:

-

Photoexcitation: The nitro group absorbs a photon, promoting it to an excited diradical state.[5]

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[7]

-

Rearrangement and Cleavage: This transient intermediate rapidly rearranges, leading to the cleavage of the benzylic C-O bond.

-

Product Formation: The cleavage releases the protected molecule (in this case, hydroxylamine) and generates a 2-nitrosobenzaldehyde byproduct.[5]

This mechanism ensures a clean and efficient release of the payload, with reported quantum yields for similar 2-nitrobenzyl systems being quite high.[4]

Caption: Photocleavage mechanism of the 2-nitrobenzyl group.

The Handle for Conjugation: The Hydroxylamine Moiety

The hydroxylamine functional group (-ONH₂) is a powerful tool for bioconjugation due to its chemoselective reactivity towards aldehydes and ketones.[2] This reaction, known as oxime ligation, forms a stable oxime bond (-O-N=C) under mild, physiological conditions (pH ~7), making it ideal for modifying sensitive biomolecules like proteins and antibodies.[8]

Mechanism of Oxime Ligation

The reaction is a condensation between the nucleophilic hydroxylamine and an electrophilic carbonyl group. It proceeds via a carbinolamine intermediate, followed by dehydration to yield the stable oxime. The reaction is reversible but is typically driven to completion and is highly stable once formed. This chemoselectivity is a major advantage, as native proteins rarely possess accessible aldehyde or ketone groups, minimizing off-target reactions.[9]

Caption: Workflow for oxime ligation to a biomolecule.

Applications in Drug Development and Research

The dual nature of this compound makes it a versatile reagent for advanced applications.[2]

Photocaged Payloads and Drug Delivery

A therapeutic agent or fluorescent probe can be attached to the hydroxylamine, creating an inactive, "caged" conjugate. This conjugate can be administered systemically, but the active payload is only released at a specific site upon targeted irradiation with UV light. This strategy offers precise spatiotemporal control over drug activation, potentially reducing side effects and increasing therapeutic efficacy.[5][10]

Site-Specific Bioconjugation

The hydroxylamine group is used to attach the photocleavable linker to a biomolecule, such as an antibody.[8] This is often achieved by first modifying the antibody to introduce a unique aldehyde or ketone handle. The resulting antibody-linker conjugate can then have a drug payload attached to another part of the linker. This allows for the creation of Antibody-Drug Conjugates (ADCs) where the drug can be released from the antibody by light.

Dynamic Surface Chemistry

The compound can be used to immobilize biomolecules onto surfaces via oxime ligation.[4] These immobilized molecules can then be released into solution on demand by exposing the surface to UV light, enabling applications in diagnostics, cell culture, and biosensor development.[4][6]

Experimental Protocols

The following protocols are generalized methodologies. Researchers must optimize conditions for their specific molecules and systems.

General Synthesis of this compound

The synthesis of hydroxylamine derivatives often involves the alkylation of a protected hydroxylamine followed by deprotection.[11] While a specific protocol for the ortho-isomer is not detailed in the provided results, a general procedure can be adapted.

-

Alkylation: React 2-nitrobenzyl bromide with N-hydroxyphthalimide in the presence of a non-nucleophilic base (e.g., DBU or triethylamine) in an aprotic solvent like DMF. Monitor the reaction by TLC until the starting material is consumed.

-

Deprotection: The resulting O-(2-nitrobenzyl) N-hydroxyphthalimide is then treated with hydrazine monohydrate in ethanol or cleaved with strong acid (e.g., refluxing with concentrated HCl) to remove the phthalimide group.[11]

-

Isolation: After deprotection, the reaction mixture is worked up. If using acid, evaporation of the solvent and recrystallization from an appropriate solvent system (e.g., ethanol/ether or HCl solution) will yield the desired hydrochloride salt.[11]

Protocol: Oxime Ligation to a Carbonyl-Containing Protein

This protocol assumes the protein has been pre-modified to contain an accessible aldehyde or ketone.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in an appropriate aqueous buffer (e.g., phosphate buffer, pH 7.0). Prepare the carbonyl-containing protein in the same buffer at a concentration of 1-10 mg/mL.

-

Conjugation Reaction: Add a 50- to 100-fold molar excess of the this compound solution to the protein solution.

-

Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 2-24 hours. The optimal time should be determined empirically.

-

Purification: Remove the excess unreacted hydroxylamine reagent using a desalting column or size-exclusion chromatography, exchanging the protein into the desired final buffer.[8]

-

Characterization: Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF) to observe the mass shift corresponding to the addition of the linker.[12]

Protocol: Photocleavage of a Bioconjugate

-

Sample Preparation: Prepare the purified bioconjugate in a UV-transparent cuvette or microplate at a known concentration (e.g., 2 µM) in a suitable buffer.[6]

-

Irradiation: Expose the sample to a UV light source with a peak wavelength around 340-365 nm. A UV lamp or a dedicated photoreactor can be used. The duration of exposure (e.g., 1 to 30 minutes) will depend on the light intensity and the quantum yield of the specific conjugate.[6]

-

Analysis: Analyze the reaction mixture to quantify the extent of cleavage. This is commonly done using reverse-phase HPLC, which can separate the intact conjugate from the cleaved biomolecule and the photoproducts.[4][6] Mass spectrometry can be used to confirm the identity of the cleaved products.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Toxicity and Irritation: Hydroxylamine hydrochloride and its derivatives are harmful if swallowed or in contact with skin, and can cause serious skin and eye irritation.[13] Some derivatives are suspected of causing cancer and may cause damage to organs through prolonged exposure.[14]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light, strong oxidizing agents, and strong bases.[3]

Conclusion

This compound is a sophisticated chemical tool that provides researchers with a powerful means of controlling molecular interactions. By bridging the fields of photochemistry and bioconjugation, it enables the design of innovative therapeutic systems, diagnostic assays, and dynamic biomaterials. A thorough understanding of its underlying chemical principles is paramount for leveraging its full potential to address complex challenges in science and medicine.

References

-

Ju, J., et al. (2007). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Rain-Tree, M., et al. (2023). Peptide-Directed Attachment of Hydroxylamines to Specific Lysines of IgG Antibodies for Bioconjugations with Acylbo. ChemRxiv. Available at: [Link]

-

Kloxin, A. M., et al. (2010). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. NIH Public Access. Available at: [Link]

-

Bai, X., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. ResearchGate. Available at: [Link]

-

Jayachandran, M., et al. (2018). Glycoconjugations of Biomolecules by Chemical Methods. PMC. Available at: [Link]

-

Wikipedia. Photolabile protecting group. Available at: [Link]

-

Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. Available at: [Link]

-

Organic Syntheses. Procedure - HYDROXYLAMINE HYDROCHLORIDE AND ACETOXIME. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

DC Fine Chemicals. Hydroxylamine hydrochloride: Discover its potential. Available at: [Link]

-

Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Available at: [Link]

-

Purdue e-Pubs. Bioconjugation Techniques to Construct Spontaneously Assembling DNA-enzyme Macromolecules. Available at: [Link]

-

Li, W., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC. Available at: [Link]

-

Zhang, R. K., et al. (2022). Enzymatic Nitrogen Incorporation Using Hydroxylamine. PMC. Available at: [Link]

-

Wang, Z., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Available at: [Link]

-

Wikipedia. Hydroxylamine. Available at: [Link]

Sources

- 1. This compound | C7H9ClN2O3 | CID 22255723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. pnas.org [pnas.org]

- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Glycoconjugations of Biomolecules by Chemical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. O-(4-NITROBENZYL)HYDROXYLAMINE HYDROCHLORIDE | 2086-26-2 [chemicalbook.com]

- 12. "Bioconjugation Techniques to Construct Spontaneously Assembling DNA-en" by Malithi Wickramathilaka [docs.lib.purdue.edu]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. riccachemical.com [riccachemical.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. media.laballey.com [media.laballey.com]

An In-depth Technical Guide to the Safe Handling of O-(2-nitrobenzyl)hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is synthesized from available safety data for O-(2-nitrobenzyl)hydroxylamine hydrochloride and related compounds. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, some recommendations are extrapolated from data on hydroxylamine hydrochloride and O-(4-nitrobenzyl)hydroxylamine hydrochloride. All handling of this chemical should be preceded by a thorough, site-specific risk assessment.

Introduction: Understanding the Compound

This compound is a hydroxylamine derivative of significant interest in organic synthesis and pharmaceutical research. Its utility often lies in its role as a precursor or intermediate in the synthesis of more complex molecules. The presence of the nitrobenzyl group can impart specific reactivity and characteristics, making it a valuable tool for medicinal chemists and process development scientists. However, the inherent properties of hydroxylamines and nitro-aromatic compounds necessitate a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides a detailed overview of the critical safety and handling considerations for this compound to ensure its safe and effective use in a research and development environment.

Chemical & Physical Properties

A clear understanding of the physical properties of a compound is the foundation of its safe handling. While comprehensive, verified data for this compound is not widely published, the following table summarizes available information. Data for the closely related 4-nitro isomer is included for comparison.

| Property | This compound | O-(4-nitrobenzyl)hydroxylamine hydrochloride |

| CAS Number | 51572-92-0[1] | 2086-26-2 |

| Molecular Formula | C₇H₉ClN₂O₃ | C₇H₉ClN₂O₃ |

| Molecular Weight | 204.61 g/mol [2] | 204.61 g/mol |

| Appearance | Solid | Off-white to light yellow crystalline powder[3][4] |

| Melting Point | 164 - 170 °C | 212-218 °C (decomposes)[4] |

| Solubility | No data available | Soluble in water |

It is noteworthy that hydroxylamine derivatives can be sensitive to moisture and light.[3] Therefore, proper storage is crucial to maintain the integrity of the compound.

Hazard Identification and Toxicological Profile

Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity upon ingestion, skin contact, or inhalation.

GHS Hazard Classification for this compound:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

The parent compound, hydroxylamine hydrochloride, is also known to cause skin irritation, serious eye irritation, may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure.[5] Given these risks, it is prudent to handle this compound with the assumption that it may carry similar health hazards.

Toxicological Insights: The toxicity of hydroxylamine and its derivatives often stems from their ability to act as reducing agents and to interfere with metabolic processes. Effects on the blood, such as methemoglobinemia, have been noted with related compounds.[6] The nitroaromatic moiety also introduces toxicological considerations, as compounds in this class can have a range of systemic effects.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any area where this compound is handled.

Personal Protective Equipment (PPE): The Last Barrier

The following PPE is required when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a higher risk of splashing.[5][8]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected before each use and replaced immediately if contaminated or damaged.[5][8]

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron or coveralls should be used.[5]

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is necessary.

The following diagram illustrates the hierarchical approach to controlling exposure:

Protocols for Safe Handling and Storage

Adherence to standardized protocols is essential for minimizing the risks associated with this compound.

Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any signs of damage.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3] Some related compounds are noted to be light and moisture sensitive, so storage in a dark, dry location is recommended.[3]

Weighing and Solution Preparation

-

Preparation: Don the appropriate PPE before entering the designated handling area.

-

Fume Hood: Perform all weighing and solution preparation inside a chemical fume hood.

-

Dispensing: Use a spatula to carefully transfer the solid compound to a tared weigh boat or directly into the reaction vessel. Avoid creating dust.

-

Cleaning: Clean any spills within the fume hood immediately using appropriate procedures.

-

Disposal: Dispose of any contaminated materials, such as weigh boats and wipes, as hazardous waste.

Incompatible Materials

To prevent hazardous reactions, this compound should not be stored with or exposed to:

The following workflow outlines the key steps for the safe handling of this compound:

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

| Emergency Situation | Procedure |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |

| Spill | Evacuate the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] |

Disposal Considerations